Cas no 88415-52-5 (Phenol,2-[[2-hydroxy-3-[(2-hydroxy-3,5-dimethylphenyl)methyl]-5-methylphenyl]methyl]-6-[[2-hydroxy-3-[[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)methyl]-5-methylphenyl]methyl]-5-methylphenyl]methyl]-4-methyl-)

Phenol,2-[[2-hydroxy-3-[(2-hydroxy-3,5-dimethylphenyl)methyl]-5-methylphenyl]methyl]-6-[[2-hydroxy-3-[[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)methyl]-5-methylphenyl]methyl]-5-methylphenyl]methyl]-4-methyl- structure
88415-52-5 structure
Product Name:Phenol,2-[[2-hydroxy-3-[(2-hydroxy-3,5-dimethylphenyl)methyl]-5-methylphenyl]methyl]-6-[[2-hydroxy-3-[[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)methyl]-5-methylphenyl]methyl]-5-methylphenyl]methyl]-4-methyl-
CAS-Nr.:88415-52-5
MF:C47H47NO8
MW:753.877993822098
CID:633691
Update Time:2022-07-27

Phenol,2-[[2-hydroxy-3-[(2-hydroxy-3,5-dimethylphenyl)methyl]-5-methylphenyl]methyl]-6-[[2-hydroxy-3-[[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)methyl]-5-methylphenyl]methyl]-5-methylphenyl]methyl]-4-methyl- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Phenol,2-[[2-hydroxy-3-[(2-hydroxy-3,5-dimethylphenyl)methyl]-5-methylphenyl]methyl]-6-[[2-hydroxy-3-[[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)methyl]-5-methylphenyl]methyl]-5-methylphenyl]methyl]-4-methyl-
    • Phenol,2-[[2-hydroxy-3-[(2-hydroxy-3,5-dimethylphenyl)methyl]-5-methylphenyl]methyl]-6-[[2-hydroxy-3-[[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)methyl]-5-methylphenyl]methyl]-5-methylphenyl]methyl]-4-met
    • Phenol, 2-[[2-hydroxy-3-[(2-hydroxy-3,5-dimethylphenyl)methyl]-5-methylphenyl]methyl]-6-[[2-hydroxy-3-[[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)methyl]-5-methylphenyl]methyl]-5-methylphenyl]methyl]-4-methyl- (9CI)
    • Inchi: 1S/C47H47NO8/c1-25-9-30(6)43(50)32(10-25)20-34-12-27(3)14-36(45(34)52)22-38-16-29(5)18-40(47(38)54)23-39-17-28(4)15-37(46(39)53)21-35-13-26(2)11-33(44(35)51)19-31-24-41(48(55)56)7-8-42(31)49/h7-18,24,49-54H,19-23H2,1-6H3
    • InChI-Schlüssel: LNHCLFMSQWZASW-UHFFFAOYSA-N
    • Lächelt: C1(O)=C(CC2=CC(C)=CC(CC3=CC(C)=CC(CC4=CC([N+]([O-])=O)=CC=C4O)=C3O)=C2O)C=C(C)C=C1CC1=CC(C)=CC(CC2=CC(C)=CC(C)=C2O)=C1O
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